3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide
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Overview
Description
3-(1,3-Benzodioxol-5-yl)-N-(2-propynyl)acrylamide is a chemical compound characterized by the presence of a benzodioxole ring, a propynyl group, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Introduction of the Propynyl Group: The propynyl group is introduced via a propargylation reaction, where propargyl bromide reacts with the benzodioxole derivative in the presence of a base such as potassium carbonate.
Acrylamide Formation: The final step involves the reaction of the propargylated benzodioxole with acryloyl chloride in the presence of a base like triethylamine to form the acrylamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the acrylamide moiety to an amine.
Substitution: Nucleophilic substitution reactions can occur at the propynyl group, where nucleophiles like thiols or amines replace the propargyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
3-(1,3-Benzodioxol-5-yl)-N-(2-propynyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The propynyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can further interact with cellular components. The acrylamide moiety can form covalent bonds with nucleophilic sites in proteins and DNA, affecting their function.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzodioxol-5-yl)-N-(2-propynyl)acetamide: Similar structure but with an acetamide moiety instead of acrylamide.
3-(1,3-Benzodioxol-5-yl)-N-(2-propynyl)propionamide: Contains a propionamide group instead of acrylamide.
3-(1,3-Benzodioxol-5-yl)-N-(2-propynyl)butyramide: Features a butyramide moiety.
Uniqueness
3-(1,3-Benzodioxol-5-yl)-N-(2-propynyl)acrylamide is unique due to the presence of the acrylamide moiety, which imparts distinct reactivity and biological activity compared to its analogs. The combination of the benzodioxole ring and the propynyl group further enhances its versatility in various applications.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-prop-2-ynylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-2-7-14-13(15)6-4-10-3-5-11-12(8-10)17-9-16-11/h1,3-6,8H,7,9H2,(H,14,15)/b6-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDARMWSBOVCRS-GQCTYLIASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C=CC1=CC2=C(C=C1)OCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCNC(=O)/C=C/C1=CC2=C(C=C1)OCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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